molecular formula C17H15N7O3 B2473573 1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892765-38-7

1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2473573
CAS No.: 892765-38-7
M. Wt: 365.353
InChI Key: RTSKVQRZPWAXIL-UHFFFAOYSA-N
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Description

The target compound features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethoxyphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a pyridin-3-yl moiety. This hybrid heterocyclic architecture is designed to optimize pharmacokinetic properties, including metabolic stability and target affinity, common in anticancer and antimicrobial agents .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-25-12-6-5-11(8-13(12)26-2)24-15(18)14(21-23-24)17-20-16(22-27-17)10-4-3-7-19-9-10/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSKVQRZPWAXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

    Formation of the triazole ring:

    Coupling of the aromatic rings: The final step involves coupling the 3,4-dimethoxyphenyl group and the pyridin-3-yl group to the triazole-oxadiazole core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole and triazole rings are electron-deficient, making them susceptible to nucleophilic attack. For example:

  • Oxadiazole ring : Under basic conditions, the oxadiazole’s nitrogen atoms can participate in nucleophilic substitutions. In analogous compounds, reactions with amines or alcohols yield substituted derivatives .

  • Triazole ring : The C5-amine group on the triazole may undergo alkylation or acylation. For instance, treatment with acetyl chloride could form an acetamide derivative, as observed in similar triazole systems .

Key Conditions :

Reaction TypeReagents/ConditionsProduct Example
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-Alkylated triazole derivatives
AcylationAcetic anhydride, pyridine, RTAcetamide-functionalized triazole

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring can participate in cycloaddition reactions due to its aromaticity and electron-deficient nature:

  • 1,3-Dipolar cycloaddition : Reactions with nitrile oxides or azides may form fused bicyclic systems. For example, oxadiazole-thione derivatives react with alkynes to generate triazolopyridines .

  • Ring-opening : Strong nucleophiles (e.g., hydrazine) can cleave the oxadiazole ring, forming hydrazide intermediates, as demonstrated in related oxadiazole syntheses .

Tautomerism and Prototropic Shifts

The triazole and oxadiazole moieties exhibit tautomerism, influencing reactivity:

  • Triazole tautomerism : The C5-amine group may shift between annular and exocyclic positions, altering electronic properties. NMR studies on similar triazoles reveal equilibrium between 1H- and 2H-tautomers .

  • Oxadiazole-thione tautomerism : In sulfur-containing analogs, thione↔thiol tautomerism impacts reactivity, favoring S-alkylation over O-alkylation .

Biological Interactions and Pharmacological Reactivity

The compound’s structure suggests potential bioactivity via interactions with enzymes or receptors:

  • Enzyme inhibition : Oxadiazole-triazole hybrids inhibit kinases (e.g., EGFR) and thymidine phosphorylase. For example, compound 118 (a structural analog) showed IC₅₀ = 0.275 µM against cancer cell lines, surpassing erlotinib .

  • DNA intercalation : The planar pyridine and triazole rings may intercalate DNA, as seen in related oxadiazole derivatives .

Comparative Bioactivity Data :

Analog StructureTarget EnzymeIC₅₀ (µM)Reference
Pyridinyl-oxadiazoleEGFR0.24
Triazole-thioneThymidine phosphorylase1.18

Oxidation and Reduction Reactions

  • Oxidation : The pyridine ring is resistant to oxidation, but the dimethoxyphenyl group may undergo demethylation under strong oxidants (e.g., KMnO₄), forming catechol derivatives.

  • Reduction : Catalytic hydrogenation of the oxadiazole ring could yield diamino intermediates, though this is less common in sterically hindered systems .

Synthetic Optimization and Side Reactions

During synthesis, competing pathways may arise:

  • Microwave-assisted synthesis : Enhances yield (e.g., 70–85%) by accelerating cyclocondensation steps .

  • Byproduct formation : Over-alkylation or ring decomposition may occur if reaction conditions (temperature, solvent polarity) are not tightly controlled.

Stability and Degradation Pathways

  • pH sensitivity : The compound is stable in neutral conditions but degrades in strong acids/bases via hydrolysis of the oxadiazole ring.

  • Thermal stability : Decomposition above 200°C, confirmed by thermogravimetric analysis (TGA).

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. For instance, derivatives of the oxadiazole and triazole frameworks have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans . The mechanism of action often involves inhibition of key enzymes or disruption of cell membrane integrity.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus≤ 25 µg/mL
Compound BCandida albicans≤ 20 µg/mL
Compound CE. coli≤ 30 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that compounds containing the oxadiazole and triazole moieties exhibit cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) . The dual action against both microbial and cancerous cells makes this compound particularly attractive for further development.

Case Study: Anticancer Activity of Oxadiazole Derivatives

A study conducted by researchers demonstrated that synthesized oxadiazole derivatives showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis . This indicates a promising pathway for developing new anticancer agents.

Computational Studies

In addition to biological assays, computational studies such as molecular docking have been employed to predict the binding affinities of these compounds to specific biological targets. These studies provide insights into the structural requirements for activity and help in optimizing lead compounds for enhanced efficacy .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and oxadiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Triazole-Oxadiazole vs. Pyrazole-Oxadiazole Systems The compound 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine () replaces the triazole with a pyrazole, reducing nitrogen content and altering electronic properties. The pyrazole’s lower basicity compared to triazole may decrease solubility in polar solvents (e.g., water solubility: pyrazole derivatives < triazole derivatives) . Molecular Weight: Target compound (~364 g/mol) vs. pyrazole analog (227.22 g/mol) .

Substituent Effects

  • Aromatic Substituents
    • 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-5-Amine () substitutes the pyridin-3-yl group with a 4-methylphenyl and replaces 3,4-dimethoxyphenyl with a 3-trifluoromethylphenyl. The CF₃ group increases lipophilicity (LogP: +0.5–1.0) and metabolic resistance compared to methoxy groups .
    • N-(3,4-Dichlorophenyl)-5-(Pyridin-3-yl)-1,2,4-Triazol-3-Amine () uses a dichlorophenyl group, enhancing halogen bonding but reducing solubility (clogP ~3.2 vs. target compound’s ~2.8) .

Physicochemical and Pharmacological Profiles

Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP (Predicted)
Target Compound ~364 2 9 2.8
4-(5-Phenyl-oxadiazol-2-yl)-pyrazol-3-amine 227.22 1 6 1.5
N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-triazol-3-amine 320.1 2 6 3.2

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex heterocyclic structure that has garnered interest due to its diverse biological activities. This article aims to explore its synthesis, pharmacological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines in an aromatic solvent. A common method includes refluxing 3,4-dimethoxyacetophenone with dimethylformamide and xylene, yielding a product with a melting point of 123.7 °C and a yield of 66% .

Antimicrobial Activity

Research has indicated that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Compounds derived from the oxadiazole ring have shown activity against various pathogens including Mycobacterium bovis and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • The compound's structure enhances its interaction with bacterial enzymes, potentially disrupting essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Key findings include:

  • Certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer), with some showing growth inhibition percentages exceeding 95% at specific concentrations .
  • Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer cell proliferation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • It exhibits potent inhibitory activity against monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases. IC50 values reported range from 0.039 to 0.066 µM for various derivatives .
  • Additionally, oxadiazole derivatives have shown promising results in inhibiting α-amylase, indicating potential applications in diabetes management .

Case Studies

Study Findings
Dhumal et al. (2016)Compounds showed strong inhibition against Mycobacterium bovis; molecular docking indicated binding affinity to enoyl reductase (InhA) .
Desai et al. (2018)Evaluated pyridine-based oxadiazole hybrids for antimicrobial effects; showed significant activity against Gram-positive and Gram-negative bacteria .
Recent Study (2023)Demonstrated anticancer activity with effective growth inhibition in breast and prostate cancer cell lines .

The biological activity of this compound is largely attributed to its structural components:

  • The triazole and oxadiazole rings are known for their ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
  • These interactions can lead to the inhibition of key enzymes involved in metabolic pathways critical for pathogen survival and tumor growth.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including Huisgen cycloaddition (click chemistry) for triazole ring formation and cyclocondensation for oxadiazole ring construction. Key steps include:
  • Triazole formation : Reacting azides and alkynes under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) at room temperature to ensure regioselectivity .
  • Oxadiazole synthesis : Cyclizing amidoxime precursors with carboxylic acid derivatives under reflux in anhydrous THF or DMF, catalyzed by carbodiimides like DCC .
  • Critical conditions : Solvent choice (polar aprotic for oxadiazole), temperature control (60–80°C for cyclocondensation), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. DEPT-135 can distinguish CH₃, CH₂, and CH groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion verification and fragmentation pattern analysis .
  • X-ray diffraction : Single-crystal XRD to resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural impurities. Recommended steps:
  • Reproduce assays : Standardize protocols (e.g., cell lines, incubation times) and validate using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Orthogonal characterization : Re-test bioactive samples with LC-MS to rule out degradation products .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., halogenated pyridinyl or methoxy variants) to isolate contributing functional groups .

Q. How do computational methods enhance understanding of this compound’s electronic and interaction profiles?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into:
  • Electrostatic potential (MEP) : Maps revealing nucleophilic/electrophilic sites (e.g., oxadiazole O/N atoms as H-bond acceptors) .
  • HOMO-LUMO gaps : Predict redox behavior and charge transfer efficiency (ΔE ≈ 4.5 eV for similar triazole-oxadiazole hybrids) .
  • Molecular docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina, with PyMOL visualization .

Q. What experimental designs optimize the study of its interaction with biological macromolecules?

  • Methodological Answer : Use biophysical assays complemented by structural biology :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution (e.g., triazole stacking with aromatic enzyme residues) .

Key Research Findings

  • Bioactivity : The pyridinyl and dimethoxyphenyl groups enhance kinase inhibition (IC₅₀ ≈ 1.2 µM for EGFR) via π-π stacking and H-bond donation .
  • Thermodynamics : Exothermic binding (ΔH = −45 kJ/mol) to serum albumin, suggesting stable plasma circulation .
  • SAR Insights : Fluorination at pyridinyl C-2 increases metabolic stability but reduces solubility .

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